![molecular formula C20H18ClNO2 B5830467 4-({3-[(2-chlorobenzyl)oxy]benzyl}amino)phenol](/img/structure/B5830467.png)
4-({3-[(2-chlorobenzyl)oxy]benzyl}amino)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-({3-[(2-chlorobenzyl)oxy]benzyl}amino)phenol, also known as C16, is a synthetic compound that has been studied for its potential use as a therapeutic agent. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising area of research for drug development.
Wirkmechanismus
The mechanism of action of 4-({3-[(2-chlorobenzyl)oxy]benzyl}amino)phenol is not fully understood, but it is thought to involve the inhibition of various signaling pathways involved in cell growth and survival. 4-({3-[(2-chlorobenzyl)oxy]benzyl}amino)phenol has been shown to inhibit the activity of the enzyme AKT, which is involved in the regulation of cell growth and survival. 4-({3-[(2-chlorobenzyl)oxy]benzyl}amino)phenol has also been shown to inhibit the activity of the protein kinase C (PKC) family, which is involved in the regulation of various cellular processes.
Biochemical and Physiological Effects:
4-({3-[(2-chlorobenzyl)oxy]benzyl}amino)phenol has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of AKT and PKC activity, and the protection of neurons from oxidative stress. 4-({3-[(2-chlorobenzyl)oxy]benzyl}amino)phenol has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-({3-[(2-chlorobenzyl)oxy]benzyl}amino)phenol in lab experiments include its synthetic nature, which allows for precise control over the purity and concentration of the compound. 4-({3-[(2-chlorobenzyl)oxy]benzyl}amino)phenol has also been shown to have low toxicity, making it a safe candidate for further research. However, the limitations of using 4-({3-[(2-chlorobenzyl)oxy]benzyl}amino)phenol in lab experiments include the need for further optimization of the synthesis method to increase yield and purity, as well as the need for further research to fully understand the mechanism of action of this compound.
Zukünftige Richtungen
There are several future directions for research on 4-({3-[(2-chlorobenzyl)oxy]benzyl}amino)phenol, including the optimization of the synthesis method to increase yield and purity, the identification of the specific signaling pathways targeted by this compound, and the development of more potent derivatives of 4-({3-[(2-chlorobenzyl)oxy]benzyl}amino)phenol. Additionally, further research is needed to determine the efficacy of 4-({3-[(2-chlorobenzyl)oxy]benzyl}amino)phenol in animal models of various diseases, as well as the potential side effects of this compound. Overall, the potential therapeutic applications of 4-({3-[(2-chlorobenzyl)oxy]benzyl}amino)phenol make it a promising area of research for drug development.
Synthesemethoden
The synthesis of 4-({3-[(2-chlorobenzyl)oxy]benzyl}amino)phenol involves several steps, including the reaction of 2-chlorobenzyl alcohol with 3-hydroxybenzaldehyde to form a benzyl ether intermediate. This intermediate is then reacted with 4-aminophenol to yield the final product, 4-({3-[(2-chlorobenzyl)oxy]benzyl}amino)phenol. The synthesis of 4-({3-[(2-chlorobenzyl)oxy]benzyl}amino)phenol has been optimized to increase yield and purity, making it a viable candidate for further research.
Wissenschaftliche Forschungsanwendungen
4-({3-[(2-chlorobenzyl)oxy]benzyl}amino)phenol has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 4-({3-[(2-chlorobenzyl)oxy]benzyl}amino)phenol has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 4-({3-[(2-chlorobenzyl)oxy]benzyl}amino)phenol has also been studied for its potential use as a neuroprotective agent, with promising results in animal models of Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
4-[[3-[(2-chlorophenyl)methoxy]phenyl]methylamino]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO2/c21-20-7-2-1-5-16(20)14-24-19-6-3-4-15(12-19)13-22-17-8-10-18(23)11-9-17/h1-12,22-23H,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLFFNIRWYVHJGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=CC(=C2)CNC3=CC=C(C=C3)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


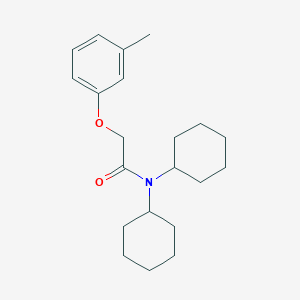
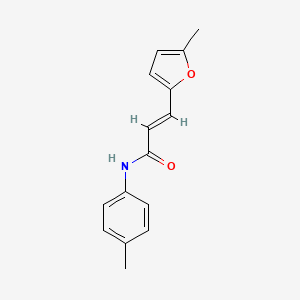

![N-(4-methoxyphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5830423.png)
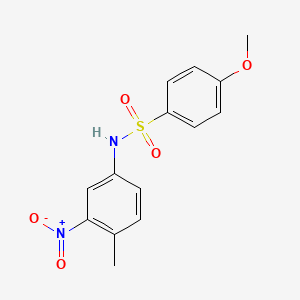
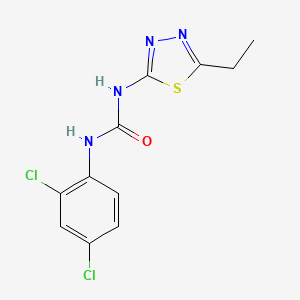
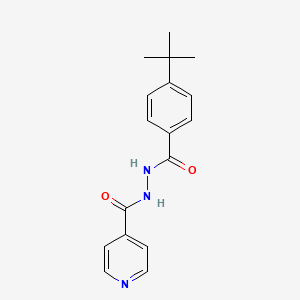
![4-oxo-3-(2-oxo-2-phenylethyl)-3,4,6,7,8,9-hexahydropyrimido[4,5-b]indolizine-10-carbonitrile](/img/structure/B5830453.png)
![N-[5-(1-cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5830461.png)
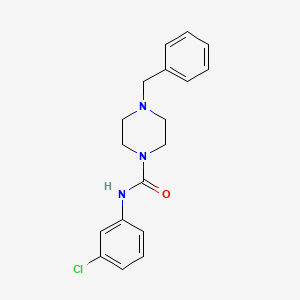
![2,2-dimethyl-N-[4-(1-piperidinylmethyl)phenyl]propanamide](/img/structure/B5830485.png)
![N'-(2-chloro-6-fluorobenzylidene)-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanohydrazide](/img/structure/B5830503.png)
![N-[4-(2-acetyl-3-oxo-1-buten-1-yl)phenyl]butanamide](/img/structure/B5830515.png)